DL-Phenyl-d5-alanine-2,3,3-d3

Catalog No.
S1491124
CAS No.
29909-00-0
M.F
C9H11NO2
M. Wt
173.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Phenyl-d5-alanine-2,3,3-d3

CAS Number

29909-00-0

Product Name

DL-Phenyl-d5-alanine-2,3,3-d3

IUPAC Name

2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

173.24 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D

InChI Key

COLNVLDHVKWLRT-INHGFZCOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

(2S)-2-Amino-3-phenylpropanoic Acid-d8; (S)-(-)-Phenylalanine-d8; (S)-α-Amino-β-phenylpropionic Acid-d8; (S)-α-Aminohydrocinnamic Acid-d8; (S)-α-Amino-benzenepropanoic Acid-d8;

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H]

Isotope tracing studies:

  • The incorporation of deuterium atoms (d) into specific positions of the molecule allows researchers to track its metabolic fate and pathway within organisms or cells. This technique is particularly valuable in studying protein synthesis, degradation, and other metabolic processes.

Mass spectrometry analysis:

  • The presence of the five deuterium atoms in DL-Phe-d5,3,3 allows for its easy differentiation from the unlabeled form of phenylalanine using mass spectrometry. This distinction is crucial for various applications, such as:
    • Quantifying protein turnover and degradation rates.
    • Identifying and characterizing metabolites containing phenylalanine.

NMR spectroscopy:

  • Deuterium labeling can simplify the interpretation of NMR spectra by reducing signal overlap from neighboring protons. This allows for a more detailed analysis of the molecule's structure and dynamics in solution.

Investigation of protein-protein interactions:

  • DL-Phe-d5,3,3 can be incorporated into proteins expressed in cell cultures. The deuterium label can be used to probe protein-protein interactions by techniques like nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into protein function and structure.

Precursor for radiolabeled tracers:

  • DL-Phe-d5,3,3 can be further derivatized to create radiolabeled tracers for applications like positron emission tomography (PET) imaging. These tracers can be used to study various biological processes in vivo, such as tumor growth and metabolism.

DL-Phenyl-d5-alanine-2,3,3-d3 is a deuterated form of the amino acid phenylalanine, where five hydrogen atoms in the aromatic ring are replaced by deuterium, and three additional hydrogen atoms in the side chain are also substituted with deuterium. This compound is characterized by its molecular formula C9H11D5NO2C_9H_{11}D_5NO_2 and a molecular weight of approximately 175.25 g/mol. The presence of deuterium enhances its stability and alters its physical properties, making it useful in various analytical applications.

Typical of amino acids. These include:

  • Transamination: It can undergo transamination reactions to form other amino acids.
  • Decarboxylation: Under certain conditions, it can lose its carboxyl group to form phenethylamine.
  • Peptide Bond Formation: It can react with other amino acids to form peptides and proteins.

The synthesis of this compound often involves reduction processes, such as the reduction of oxazolone or thiazolone derivatives using deuterated reagents, yielding high purity products .

DL-Phenyl-d5-alanine-2,3,3-d3 exhibits biological properties similar to those of natural phenylalanine. It plays a role in protein synthesis and is involved in metabolic pathways that affect neurotransmitter production. Its deuterated nature allows for tracing studies in metabolic research, particularly in understanding the dynamics of amino acid metabolism in living organisms.

The synthesis of DL-Phenyl-d5-alanine-2,3,3-d3 can be achieved through several methods:

  • Reduction of Oxazolones: The reduction of specific oxazolone derivatives with deuterated reducing agents yields DL-Phenyl-d5-alanine-2,3,3-d3 in good yields .
  • Thiazolone Reduction: Similar to oxazolones, thiazolone derivatives can also be reduced using deuterated reagents to synthesize this compound .
  • Chemical Modification: Starting from natural phenylalanine, chemical modifications can introduce deuterium into the molecule.

DL-Phenyl-d5-alanine-2,3,3-d3 has several important applications:

  • Internal Standard: It is widely used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for quantifying phenylalanine levels in biological samples .
  • Metabolic Studies: Its unique isotopic labeling makes it suitable for tracing experiments in metabolic studies to understand amino acid metabolism and protein synthesis.
  • Pharmaceutical Research: It serves as a model compound for studying drug interactions and pharmacokinetics involving amino acids.

Studies involving DL-Phenyl-d5-alanine-2,3,3-d3 focus on its interactions with various biological molecules. It has been used to investigate:

  • Binding Affinities: The compound aids in understanding how phenylalanine interacts with receptors and enzymes.
  • Metabolic Pathways: Its isotopic labeling allows researchers to track its incorporation into proteins and other metabolites in vivo.

Several compounds share structural similarities with DL-Phenyl-d5-alanine-2,3,3-d3. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
L-PhenylalanineC9H11NO2Natural form without deuteration
L-AlanineC3H7NO2Simpler structure; no aromatic ring
D,L-AlanineC3H7NO2Racemic mixture; not specifically labeled
L-TyrosineC9H11NO3Hydroxylated derivative of phenylalanine

DL-Phenyl-d5-alanine-2,3,3-d3 is unique due to its specific isotopic labeling which allows for precise tracking and quantification in biochemical studies. This distinguishes it from its non-deuterated counterparts and contributes to its utility in research applications.

The journey toward developing deuterated amino acids began shortly after the discovery of deuterium in 1932. As noted in early research publications from the 1960s, scientific interest quickly developed around preparing compounds where hydrogen had been replaced by this heavier isotope. While deuterated compounds were primarily developed for biological studies, the preparation of deuterated amino acids initially occupied a modest place in this research landscape.

Early synthesis efforts focused on the simplest amino acids, as these were more straightforward to produce with sufficient isotopic purity and quantity to be scientifically useful. The pioneering work by Blomquist and colleagues in the 1960s represented an important advancement, as they sought "to provide the best possible syntheses of the common amino acids so that they may be obtained with higher levels of deuteration".

Traditional methods for synthesizing deuterated amino acids, particularly α-deuterated variants, involved multi-step processes requiring protecting groups and chiral auxiliaries. These complex synthetic routes contributed to the significantly higher cost of enantioenriched deuterated amino acids compared to their non-deuterated counterparts, with price differentials often reaching 100-fold.

The development of DL-Phenyl-d5-alanine-2,3,3-d3 represents a significant milestone in this field. The compound features comprehensive deuteration at multiple sites—five deuterium atoms replacing the aromatic hydrogens on the phenyl ring, plus three additional deuterium atoms at the alpha and beta positions of the alanine portion. This specific labeling pattern offers researchers a powerful tool for tracking metabolic processes, monitoring protein synthesis, and investigating pharmaceutical properties.

Acylase-Mediated Deacylation of N-Acetyl Intermediates

The enzymatic synthesis of DL-phenyl-d5-alanine-2,3,3-d3 traditionally begins with the preparation of N-acetylphenyl-d5-alanine-2,3,3-d3, followed by regioselective deacylation. Blomquist and Cedergren pioneered this approach using porcine kidney acylase to hydrolyze the acetyl group from the deuterated precursor, achieving an 18% overall yield from benzene-d6 [1]. The reaction proceeds under mild aqueous conditions (pH 7.0–7.5, 37°C), leveraging the enzyme’s specificity for L-enantiomers. Nuclear magnetic resonance (NMR) monitoring revealed that phenyl protons in the N-acetyl intermediate resonate at δ 7.3–7.5 ppm, distinct from the free amino acid’s aromatic signals (δ 7.1–7.3 ppm), enabling real-time tracking of deacylation progress [1].

Dual-Protein Catalysis for Cα and Cβ Deuteration

Recent work by Doyon and Buller demonstrated that a two-enzyme system (DsaD aminotransferase and DsaE partner protein) facilitates simultaneous Cα and Cβ deuteration of phenylalanine derivatives in D2O [2]. In the presence of DsaE, deuterium incorporation at Cβ reaches 85% for L-phenyl-d5-alanine-2,3,3-d3, compared to <5% without the partner protein. Steady-state kinetic analysis revealed a kcat of 0.12 ± 0.01 s⁻¹ and a KM of 4.3 ± 0.5 mM for phenylalanine, indicating moderate catalytic efficiency [2]. The system’s broad substrate tolerance enables deuteration of aromatic and aliphatic amino acids, though polar side chains (e.g., tyrosine) reduce Cβ labeling efficiency by 40% [2].

Catalytic Hydrogenation and Deuteration Techniques

Palladium-Catalyzed Deuteration of Oxazolone Intermediates

A critical step in the classical synthesis involves the catalytic deuteration of 2-methyl-4-benzylidene-d6-oxazolone using 10% Pd/C in dioxane-ethyl acetate [1]. This reaction achieves >95% deuterium incorporation at the benzylic position but requires rigorous exclusion of moisture to prevent catalyst poisoning. Comparative studies showed that replacing Pd/C with PtO2 in acetic anhydride-D2O led to over-reduction of the aromatic ring, yielding cyclohexyl-d11-alanine-2,3,3-d3 as a side product (12% yield) [1].

Solvent Effects on Deuteration Efficiency

The choice of solvent profoundly impacts deuteration outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance Pd/C activity, enabling complete deuteration at 50°C, whereas nonpolar solvents (e.g., toluene) necessitate higher temperatures (80°C) and prolonged reaction times (24 h) [1]. Isotopic scrambling is minimized in D2O-acetic acid mixtures, which stabilize the oxazolone intermediate’s enolate form [1].

Organophotoredox-Catalyzed α-Deuteration Approaches

Calcium-HFIP-Mediated Reductive Deutero-Amination

A breakthrough in α-deuteration employs calcium hexafluoroisopropoxide (Ca-HFIP) and d2-Hantzsch ester to reductively aminate α-keto acids with amines [4]. This method achieves >99% deuterium incorporation at Cα for DL-phenyl-d5-alanine-2,3,3-d3, outperforming enzymatic and catalytic routes in isotopic purity. The reaction proceeds via a radical-polar crossover mechanism, as evidenced by electron paramagnetic resonance (EPR) studies showing transient nitroxide species [4].

Substrate Scope and Functional Group Tolerance

The Ca-HFIP system accommodates electron-deficient aryl groups and heterocyclic amines, enabling the synthesis of deuterated tryptophan and histidine analogues [4]. However, sterically hindered α-keto acids (e.g., tert-leucine derivatives) exhibit reduced yields (45–60%) due to slower imine formation [4].

Comparative Analysis of Synthetic Routes

MethodDeuteration SitesYield (%)Isotopic Purity (%)Key Limitations
Enzymatic Deacylation [1]Cα, Cβ1895Low yield, L-enantiomer preference
Dual-Protein Catalysis [2]Cα, Cβ9598Slow kinetics (kcat = 0.12 s⁻¹)
Pd/C Hydrogenation [1]Aromatic, Cβ7293Ring over-reduction with PtO2
Ca-HFIP Reductive Amination [4]89>99Poor tolerance for bulky substrates

Key Observations:

  • Enzymatic methods excel in enantioselectivity but suffer from scalability challenges.
  • Catalytic hydrogenation offers rapid deuteration but risks aromatic ring saturation.
  • Organophotoredox strategies achieve unparalleled isotopic purity but require specialized catalysts.

XLogP3

-1.5

Dates

Modify: 2024-04-14

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